molecular formula C6H9NO2 B12949256 Hexahydro-4H-furo[3,4-c]pyrrol-4-one

Hexahydro-4H-furo[3,4-c]pyrrol-4-one

Cat. No.: B12949256
M. Wt: 127.14 g/mol
InChI Key: LHMACWHYBIESPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-4H-furo[3,4-c]pyrrol-4-one is a heterocyclic compound with the molecular formula C6H9NO2 It is characterized by a fused ring system containing both furan and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-4H-furo[3,4-c]pyrrol-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be prepared by the reaction of 4-alkynyl isoxazoles with enynones in the presence of a silver(I) catalyst . The reaction proceeds via a tandem cyclization mechanism, resulting in the formation of the desired furo[3,4-c]pyrrole derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-4H-furo[3,4-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Hexahydro-4H-furo[3,4-c]pyrrol-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, the compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Hexahydro-4H-furo[3,4-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-4H-furo[3,4-c]pyrrol-4-one can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrazolo[3,4-b]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its fused ring system and the presence of both furan and pyrrole moieties, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-3-9-2-4(5)1-7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMACWHYBIESPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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